molecular formula C13H10OS3 B189203 alpha-Terthienylmethanol CAS No. 13059-93-3

alpha-Terthienylmethanol

Cat. No.: B189203
CAS No.: 13059-93-3
M. Wt: 278.4 g/mol
InChI Key: WAYZWWNNJZMQCQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alpha-Terthienylmethanol is a terthiophene isolated from the n-hexane fraction of E. prostrata . It has been found to have potent cytotoxic activity against human endometrial cancer cells (Hec1A and Ishikawa) with an IC50 < 1 μM . The primary target of this compound is Transketolase , a key enzyme in the pentose phosphate pathway.

Mode of Action

This compound interacts with its target, Transketolase, leading to a series of biochemical reactions . It increases the intracellular level of reactive oxygen species (ROS) and decreases that of glutathione (GSH) . This imbalance in ROS and GSH levels triggers apoptosis, a form of programmed cell death .

Biochemical Pathways

The interaction of this compound with Transketolase affects the pentose phosphate pathway, which is crucial for cellular metabolism . The increase in ROS and decrease in GSH levels disrupts cellular homeostasis, leading to apoptosis . This process involves the activation of caspases and the release of cytochrome c into the cytosol .

Result of Action

The result of this compound’s action is the induction of apoptosis in human endometrial cancer cells . This is evidenced by the accumulation of sub-G1 and apoptotic cells, activation of caspases, and cytochrome c release into the cytosol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of antioxidants like N-acetyl-l-cysteine and catalase can significantly attenuate the apoptosis induced by this compound

Chemical Reactions Analysis

Alpha-Terthienylmethanol undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include NADPH oxidase inhibitors and antioxidants like N-acetyl-l-cysteine and catalase . Major products formed from these reactions include apoptotic cells and increased ROS levels .

Properties

IUPAC Name

[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYZWWNNJZMQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332399
Record name [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13059-93-3
Record name [2,2′:5′,2′′-Terthiophene]-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13059-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.5 g of 5-formyl-2,2':5',2"-terthiophene was dissolved in 20 ml of THF and stirred at room temperature, followed by adding 0.034 g of NaBH4 and stirred for 2 hours. After the reduction was completed, 50 ml of water was added. The solution was then extracted with chloroform, dried over anhydrous Na2SO4, filtered and condensed. The yellowish powder was thus obtained and the melting point thereof was 151°-152° C. (yield was 97%).
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding desmethylwedelolactone and 2-formyl-alpha-terthienyl alongside alpha-Terthienylmethanol in Eclipta alba?

A: The co-occurrence of these compounds in Eclipta alba [] suggests a potential biosynthetic relationship between them. This finding could be valuable for understanding the plant's phytochemistry and potential medicinal properties. Further research is needed to determine if these compounds share similar biosynthetic pathways or possess synergistic biological activities.

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